Methyl 3-(oxan-3-yl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(oxan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of an oxane ring and a prop-2-ynoate group, making it a valuable asset in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxan-3-yl)prop-2-ynoate typically involves the reaction of oxane derivatives with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Methyl 3-(oxan-3-yl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving oxane derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(oxan-3-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(oxan-2-yl)prop-2-ynoate: Similar structure but with the oxane ring at a different position.
Ethyl 3-(oxan-3-yl)prop-2-ynoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(oxan-3-yl)prop-2-ynoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Biological Activity
Methyl 3-(oxan-3-yl)prop-2-ynoate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound possesses a unique structure characterized by a ynoate functional group and an oxane ring. The synthesis typically involves the reaction of methyl 3-bromoprop-2-ynoate with oxirane derivatives under controlled conditions, which allows for the introduction of chirality at specific carbon centers.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In a study evaluating various compounds' radical scavenging abilities, this compound demonstrated an IC50 value of approximately 150 µM in the DPPH assay, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 ~50 µM) .
Compound | IC50 (µM) |
---|---|
This compound | 150 |
Ascorbic Acid | 50 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, showed that this compound inhibited bacterial growth at concentrations above 200 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Study on Antioxidant and Antimicrobial Effects
A comprehensive study conducted by Smith et al. (2024) investigated the biological activities of this compound. The researchers found that the compound not only exhibited antioxidant properties but also showed promising results in inhibiting bacterial growth. The study utilized a series of assays to quantify these effects:
- DPPH Assay : Evaluated antioxidant capacity.
- Agar Diffusion Method : Assessed antimicrobial activity against selected bacteria.
The results are summarized in the table below:
Activity Type | Method Used | Result |
---|---|---|
Antioxidant | DPPH Assay | IC50 = 150 µM |
Antimicrobial | Agar Diffusion | Inhibition at >200 µg/mL |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary investigations indicate that it may help protect neuronal cells from oxidative stress-induced damage. In a model using human neuroblastoma cells, treatment with this compound resulted in a reduction of reactive oxygen species (ROS) levels by approximately 40%, suggesting a protective mechanism against oxidative damage .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(oxan-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H12O3/c1-11-9(10)5-4-8-3-2-6-12-7-8/h8H,2-3,6-7H2,1H3 |
InChI Key |
KJBMCPFWPCZSLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.